molecular formula C11H17F3N2O B1466876 1-(Pyrrolidine-2-carbonyl)-4-(trifluoromethyl)piperidine CAS No. 1484659-63-3

1-(Pyrrolidine-2-carbonyl)-4-(trifluoromethyl)piperidine

Cat. No.: B1466876
CAS No.: 1484659-63-3
M. Wt: 250.26 g/mol
InChI Key: HFOONLPGSRNLFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyrrolidine-2-carbonyl)-4-(trifluoromethyl)piperidine is a compound that features a pyrrolidine ring and a piperidine ring with a trifluoromethyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the trifluoromethyl group can significantly influence the compound’s chemical properties, making it a valuable subject for research.

Biochemical Analysis

Biochemical Properties

In addition to cannabinoid receptors, Pyrrolidin-2-yl(4-(trifluoromethyl)piperidin-1-yl)methanone interacts with several enzymes and proteins involved in metabolic pathways. For instance, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds . This inhibition can lead to altered metabolic profiles and potential drug-drug interactions.

Molecular Mechanism

At the molecular level, Pyrrolidin-2-yl(4-(trifluoromethyl)piperidin-1-yl)methanone exerts its effects primarily through binding interactions with cannabinoid receptors. The binding of this compound to CB1 and CB2 receptors activates G-protein coupled signaling pathways, leading to downstream effects on cellular function. Additionally, the inhibition of cytochrome P450 enzymes by Pyrrolidin-2-yl(4-(trifluoromethyl)piperidin-1-yl)methanone can result in altered gene expression and metabolic profiles .

Metabolic Pathways

Pyrrolidin-2-yl(4-(trifluoromethyl)piperidin-1-yl)methanone is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. This compound can inhibit the activity of these enzymes, leading to altered metabolic flux and changes in metabolite levels . Additionally, Pyrrolidin-2-yl(4-(trifluoromethyl)piperidin-1-yl)methanone can affect the metabolism of other compounds, potentially leading to drug-drug interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrrolidine-2-carbonyl)-4-(trifluoromethyl)piperidine typically involves the formation of the pyrrolidine and piperidine rings followed by their functionalization. One common method involves the reaction of pyrrolidine with a suitable piperidine derivative under controlled conditions. For instance, the reaction might be carried out in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, possibly incorporating continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrrolidine-2-carbonyl)-4-(trifluoromethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group, using reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with new functional groups replacing the trifluoromethyl group.

Scientific Research Applications

1-(Pyrrolidine-2-carbonyl)-4-(trifluoromethyl)piperidine has diverse applications in scientific research:

Comparison with Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones.

    Piperidine derivatives: Compounds like piperidine-4-carboxylic acid and piperidine-4-one.

Comparison: 1-(Pyrrolidine-2-carbonyl)-4-(trifluoromethyl)piperidine is unique due to the presence of both pyrrolidine and piperidine rings along with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it more versatile compared to compounds with only one of these features .

Biological Activity

1-(Pyrrolidine-2-carbonyl)-4-(trifluoromethyl)piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research findings on the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H14F3N3O
  • Molecular Weight : 273.25 g/mol

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with various biological targets, including:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes involved in disease pathways, such as proteases and kinases.
  • Receptor Modulation : The trifluoromethyl group may enhance binding affinity to certain receptors, potentially influencing neurotransmitter systems.

Biological Activity Overview

Research on related piperidine derivatives indicates a range of biological activities, including:

  • Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial effects against various pathogens.
  • Anticancer Activity : Some studies suggest that piperidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
  • Neuroprotective Effects : Certain piperidine compounds have been shown to protect neuronal cells from damage in models of neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
NeuroprotectiveProtection against oxidative stress in neurons

Detailed Research Findings

  • Antimicrobial Activity : A study conducted by researchers evaluated the antimicrobial efficacy of various piperidine derivatives. The results indicated that compounds similar to this compound exhibited significant activity against Gram-positive bacteria, suggesting potential for development as antimicrobial agents .
  • Anticancer Studies : In vitro studies demonstrated that piperidine derivatives could effectively inhibit the proliferation of cancer cell lines such as FaDu (hypopharyngeal carcinoma). The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of piperidine derivatives, showing that they could mitigate neuronal cell death induced by oxidative stress in cultured neurons. This suggests a potential application in treating neurodegenerative disorders .

Pharmacokinetics and ADME Properties

Understanding the pharmacokinetics (ADME) is crucial for evaluating the therapeutic potential of this compound:

  • Absorption : Preliminary data suggest good oral bioavailability.
  • Distribution : The trifluoromethyl group may enhance lipophilicity, aiding distribution across biological membranes.
  • Metabolism : Metabolic pathways are yet to be fully elucidated; however, similar compounds are often metabolized by cytochrome P450 enzymes.
  • Excretion : Expected primarily via renal pathways based on structural analogs.

Properties

IUPAC Name

pyrrolidin-2-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F3N2O/c12-11(13,14)8-3-6-16(7-4-8)10(17)9-2-1-5-15-9/h8-9,15H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOONLPGSRNLFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N2CCC(CC2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyrrolidine-2-carbonyl)-4-(trifluoromethyl)piperidine
Reactant of Route 2
Reactant of Route 2
1-(Pyrrolidine-2-carbonyl)-4-(trifluoromethyl)piperidine
Reactant of Route 3
Reactant of Route 3
1-(Pyrrolidine-2-carbonyl)-4-(trifluoromethyl)piperidine
Reactant of Route 4
Reactant of Route 4
1-(Pyrrolidine-2-carbonyl)-4-(trifluoromethyl)piperidine
Reactant of Route 5
Reactant of Route 5
1-(Pyrrolidine-2-carbonyl)-4-(trifluoromethyl)piperidine
Reactant of Route 6
1-(Pyrrolidine-2-carbonyl)-4-(trifluoromethyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.